

# Application Note: Mass Spectrometry Analysis of Trehalulose Fragmentation

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## Compound of Interest

Compound Name: Trehalulose

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## Introduction

**Trehalulose**, a structural isomer of sucrose, is a disaccharide composed of a glucose and a fructose unit linked by an  $\alpha$ -(1  $\rightarrow$  1) glycosidic bond.<sup>[1]</sup> Unlike sucrose, **trehalulose** is a reducing sugar and has garnered interest for its potential physiological effects, including a lower glycemic index. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices, from food products to biological samples. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the structural elucidation and quantification of **trehalulose**. This application note details the characteristic fragmentation pattern of **trehalulose** observed in electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provides a protocol for its analysis.

## Mass Spectrometry Fragmentation of Trehalulose

The fragmentation of **trehalulose** in mass spectrometry provides a unique fingerprint that allows for its differentiation from other disaccharide isomers, such as sucrose, maltose, and isomaltulose. Analysis is commonly performed in negative ion mode ESI-MS/MS. The deprotonated molecule  $[M-H]^-$  of **trehalulose** has a mass-to-charge ratio ( $m/z$ ) of 341.

Under collision-induced dissociation (CID), the **trehalulose** anion undergoes characteristic fragmentation. A notable feature in the negative mode ESI-MS/MS spectrum of **trehalulose** is the absence of a significant peak at  $m/z$  221, which corresponds to a glucosylglycoaldehyde

anion and is a prominent fragment for maltose and isomaltulose.[2] Instead, the fragmentation of **trehalulose** is characterized by other specific product ions.

## Quantitative Data Presentation

The following table summarizes the key fragment ions observed in the ESI-MS/MS spectrum of **trehalulose** in negative ion mode.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Structure/Identity	Relative Abundance	Reference
341	281	[M-H-60] <sup>-</sup> (Loss of C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> )	Major Fragment	[3]
341	179	Fructose or Glucose anion	Base Peak	[3]
341	161	Minor Fragment	[3]	
341	119	Minor Fragment	[4]	
341	89	Minor Fragment	[4]	

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of **trehalulose** using LC-MS/MS.



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Caption: Experimental workflow for **trehalulose** analysis.

## Experimental Protocols

This section provides a detailed protocol for the analysis of **trehalulose** using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

### 1. Sample Preparation

- For Honey Samples:
  - Weigh 100 mg of the honey sample into a microcentrifuge tube.
  - Add 1 mL of a solution of acetonitrile/water (1:1, v/v).
  - Vortex for 1 minute to ensure complete dissolution.
  - Centrifuge at 10,000 x g for 10 minutes.
  - Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
- For Biological Fluids:
  - Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample.
  - Vortex for 1 minute and incubate at -20°C for 30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable volume of the initial mobile phase.
  - Filter through a 0.22 µm syringe filter into an HPLC vial.

### 2. Liquid Chromatography Parameters

- Chromatographic System: Acquity UPLC H-Class System or equivalent.[4]

- Column: ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 µm particles).[4]
- Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.[4]
- Mobile Phase B: Acetonitrile.
- Elution: Isocratic elution with 70% Acetonitrile and 30% 10 mM Ammonium Bicarbonate.[4]
- Flow Rate: 0.3 mL/min.[4]
- Column Temperature: 30°C.[4]
- Injection Volume: 5 µL.

### 3. Mass Spectrometry Parameters

- Mass Spectrometer: Xevo TQD triple quadrupole mass spectrometer or equivalent.[4]
- Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[4]
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 600 L/hr.
- Cone Gas Flow: 50 L/hr.
- Collision Gas: Argon.
- Data Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - **Trehalulose** Quantification: m/z 341.2 > 179.1
  - **Trehalulose** Confirmation: m/z 341.2 > 119.0[4]

#### 4. Data Analysis

- Identify **trehalulose** based on its retention time and the presence of the specified MRM transitions.
- Quantify the amount of **trehalulose** by integrating the peak area of the primary MRM transition and comparing it to a calibration curve generated using certified **trehalulose** standards.

## Conclusion

The mass spectrometric analysis of **trehalulose**, particularly using LC-MS/MS in negative ion mode, provides a highly specific and sensitive method for its identification and quantification. The characteristic fragmentation pattern, notably the absence of the  $m/z$  221 fragment and the presence of a major fragment at  $m/z$  281 and a base peak at  $m/z$  179, allows for its unambiguous differentiation from other disaccharide isomers. The provided protocol offers a robust starting point for researchers in various fields to accurately analyze **trehalulose** in complex matrices.

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